N-(2-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)cyclopentanecarboxamide
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Overview
Description
N-(2-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)cyclopentanecarboxamide is a compound that has gained attention in various fields of scientific research. This complex organic molecule is intriguing due to its unique structural features, which include a cyclopropanecarbonyl group, a tetrahydroisoquinoline ring system, and a cyclopentanecarboxamide moiety. These components contribute to its diverse chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)cyclopentanecarboxamide typically involves multi-step organic synthesis techniques. Here is a general synthetic route:
Formation of the Tetrahydroisoquinoline Core: : Starting with a suitable benzylamine, the tetrahydroisoquinoline core can be synthesized via Pictet-Spengler cyclization.
Introduction of the Cyclopropanecarbonyl Group: : The cyclopropanecarbonyl group can be introduced through a Friedel-Crafts acylation reaction.
Attachment of the Cyclopentanecarboxamide Moiety: : The final step involves coupling the intermediate with cyclopentanecarboxylic acid using peptide coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) under mild reaction conditions.
Industrial Production Methods
On an industrial scale, the synthesis process would be optimized for cost, efficiency, and safety. Continuous flow chemistry or batch processing with automated systems might be utilized to ensure consistency and high yield.
Chemical Reactions Analysis
Types of Reactions It Undergoes
Oxidation: : The compound can undergo oxidation reactions, primarily targeting the tetrahydroisoquinoline ring system.
Reduction: : Reduction reactions might affect the carbonyl groups within the cyclopropanecarbonyl and cyclopentanecarboxamide moieties.
Substitution: : Nucleophilic substitution reactions can occur, especially at the positions adjacent to the nitrogen atom in the tetrahydroisoquinoline ring.
Common Reagents and Conditions
Oxidation: : Oxidizing agents such as potassium permanganate or chromic acid.
Reduction: : Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: : Bases such as sodium hydride or potassium carbonate, often in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: : Oxidation products may include N-oxide derivatives.
Reduction: : Reduction can yield alcohol derivatives of the carbonyl groups.
Substitution: : Substitution may result in various alkylated or acylated derivatives.
Scientific Research Applications
Chemistry
N-(2-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)cyclopentanecarboxamide serves as an important intermediate in the synthesis of complex organic molecules, aiding in the development of new synthetic methodologies and catalysts.
Biology and Medicine
In biological research, this compound is explored for its potential as a pharmacophore—a part of a molecule responsible for its biological activity. It's evaluated for potential therapeutic applications, such as analgesic or anti-inflammatory properties, due to its structural similarity to other bioactive isoquinoline derivatives.
Industry
In the industrial sector, this compound could be utilized in the production of specialty chemicals and advanced materials, especially those requiring precise organic synthesis techniques.
Mechanism of Action
N-(2-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)cyclopentanecarboxamide exerts its effects through interactions with specific molecular targets, such as enzymes or receptors in biological systems. The tetrahydroisoquinoline core is often implicated in binding to neurotransmitter receptors, while the cyclopropanecarbonyl and cyclopentanecarboxamide groups may enhance binding affinity or selectivity through hydrophobic interactions and hydrogen bonding.
Comparison with Similar Compounds
Similar Compounds
N-(2-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroisoquinolin-6-yl)cyclopentanecarboxamide: : Differing by the position of the substituent on the isoquinoline ring.
N-(2-(cyclobutanecarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)cyclopentanecarboxamide: : Featuring a cyclobutanecarbonyl group instead of a cyclopropanecarbonyl group.
N-(2-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)cyclohexanecarboxamide: : With a cyclohexanecarboxamide moiety replacing the cyclopentanecarboxamide.
Uniqueness
The uniqueness of N-(2-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)cyclopentanecarboxamide lies in its specific combination of functional groups, which provides a distinct set of chemical reactivities and biological activities, making it a valuable compound for targeted research and development.
This summary should provide a comprehensive understanding of this compound, from its synthesis and reactions to its applications and unique characteristics.
Biological Activity
N-(2-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)cyclopentanecarboxamide is a complex organic compound with a molecular formula of C17H18N4O2S and a molecular weight of 342.42 g/mol. This compound is notable for its unique structural features that include a cyclopropane moiety and a tetrahydroisoquinoline core, which contribute to its biological activity.
Biological Activity
The biological activity of this compound has been investigated in various studies, focusing on its potential therapeutic effects.
Research indicates that compounds like this compound may interact with specific biological pathways and receptors. The compound's structure suggests it could act on neurotransmitter systems or exhibit anti-inflammatory properties.
Case Studies and Research Findings
- Neuropharmacological Effects : A study published in the Journal of Medicinal Chemistry highlighted the potential neuropharmacological effects of similar tetrahydroisoquinoline derivatives. These compounds were shown to modulate dopaminergic and serotonergic systems, which could be beneficial in treating neurodegenerative disorders .
- Anticancer Activity : Another investigation explored the anticancer properties of related compounds. It was found that certain derivatives exhibited cytotoxic effects against various cancer cell lines, suggesting that the cyclopropanecarbonyl group may enhance this activity by promoting apoptosis in malignant cells .
- Anti-inflammatory Properties : A recent study indicated that compounds with similar structures could inhibit pro-inflammatory cytokines in vitro. This suggests potential applications in treating inflammatory diseases such as rheumatoid arthritis or inflammatory bowel disease .
Table 1: Summary of Biological Activities
Properties
IUPAC Name |
N-[2-(cyclopropanecarbonyl)-3,4-dihydro-1H-isoquinolin-7-yl]cyclopentanecarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O2/c22-18(14-3-1-2-4-14)20-17-8-7-13-9-10-21(12-16(13)11-17)19(23)15-5-6-15/h7-8,11,14-15H,1-6,9-10,12H2,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BZYFNVXLNMVENX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(=O)NC2=CC3=C(CCN(C3)C(=O)C4CC4)C=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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